

5-methyl-6-nitro-1H-indazole CAS number and supplier

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Compound of Interest

Compound Name: 5-methyl-6-nitro-1H-indazole

Cat. No.: B1367160

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An In-Depth Technical Guide to **5-methyl-6-nitro-1H-indazole**: Synthesis, Applications, and Commercial Sourcing

Abstract

This technical guide provides a comprehensive overview of **5-methyl-6-nitro-1H-indazole**, a key heterocyclic intermediate in medicinal chemistry and drug discovery. We delve into its chemical identity, synthesis, and critical role as a versatile building block for more complex, biologically active molecules. This document is intended for researchers, synthetic chemists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a survey of commercial suppliers to facilitate its application in the laboratory.

Chemical Identity and Physicochemical Properties

5-methyl-6-nitro-1H-indazole is a substituted indazole derivative. The presence of a nitro group (—NO_2) at the 6-position and a methyl group (—CH_3) at the 5-position defines its reactivity and utility. The nitro group acts as a strong electron-withdrawing group, influencing the electronic properties of the indazole ring. Crucially, this nitro group also serves as a versatile synthetic handle, as it can be readily reduced to an amino group (—NH_2), providing a gateway to a diverse array of functionalized derivatives^[1].

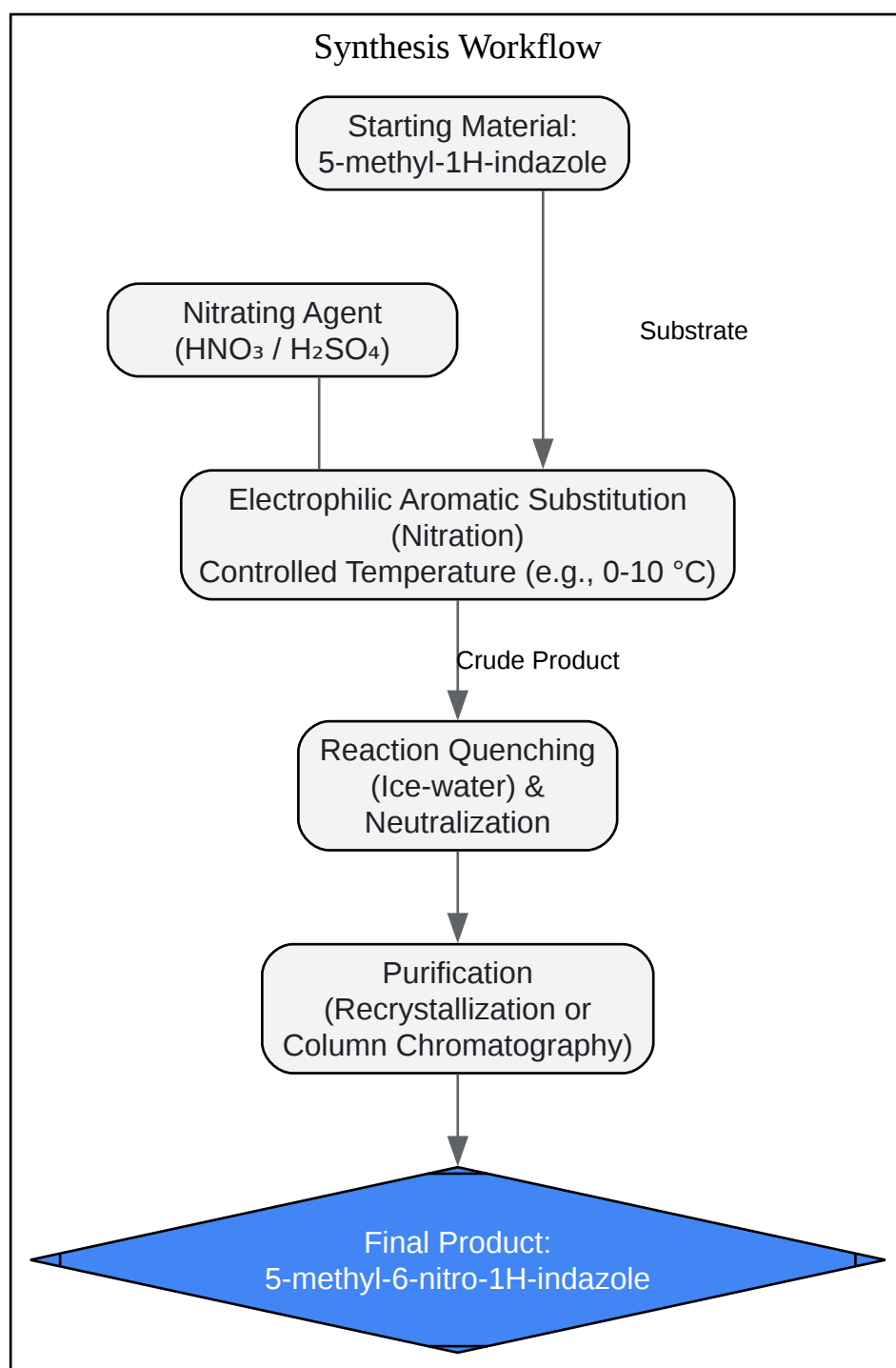
Table 1: Physicochemical Properties of **5-methyl-6-nitro-1H-indazole**

Property	Value	Source(s)
CAS Number	72521-00-7	[2] [3]
Molecular Formula	C ₈ H ₇ N ₃ O ₂	[2]
Molecular Weight	177.16 g/mol	[2]
Appearance	Typically a solid powder	N/A
Synonyms	5-Methyl-6-nitroindazole, 6-Nitro-5-methyl-1H-indazole	[2]
DSSTox Substance ID	DTXSID20505244	[2]

Synthesis and Mechanistic Insights

The preparation of **5-methyl-6-nitro-1H-indazole** is typically achieved through the regioselective nitration of 5-methyl-1H-indazole. The methyl group at the C5 position is an ortho-, para-director. In the context of the indazole ring system, this directing effect, combined with the electronic nature of the bicyclic system, favors the introduction of the nitro group at the adjacent C6 position.

The general workflow involves the careful addition of a nitrating agent (commonly a mixture of nitric acid and sulfuric acid) to a solution of the 5-methyl-1H-indazole precursor at controlled temperatures to manage the exothermic reaction.



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Caption: Synthetic workflow for **5-methyl-6-nitro-1H-indazole**.

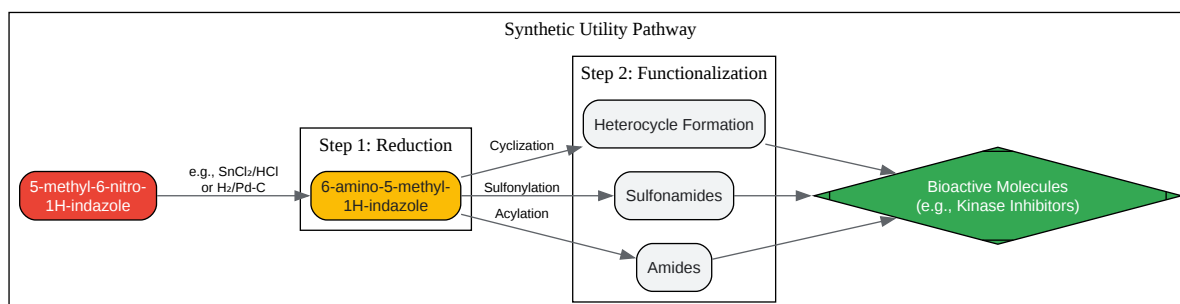
Applications in Research and Drug Development

While direct biological applications of **5-methyl-6-nitro-1H-indazole** are not extensively documented, its primary value lies in its role as a synthetic intermediate[1]. The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse pharmacological activities, including kinase inhibitors for oncology[4][5].

The synthetic utility of this compound stems from two key transformations:

- **Reduction of the Nitro Group:** The conversion of the nitro group to an amine is the most common and critical step. This creates 6-amino-5-methyl-1H-indazole, a versatile precursor for constructing amides, sulfonamides, ureas, and other functionalities essential for modulating drug-target interactions.
- **Functionalization of the Indazole Nitrogen:** The '1H' proton on the indazole ring can be substituted, allowing for the introduction of various alkyl or aryl groups, which can be crucial for tuning solubility, metabolic stability, and binding affinity.

This dual functionality makes it a valuable building block in the synthesis of complex molecules, such as inhibitors of kinases like FMS-like tyrosine kinase 3 (FLT3)[6].



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Caption: Role as a key intermediate in synthetic chemistry.

Experimental Protocol: Reduction of the Nitro Group

This protocol describes a standard laboratory procedure for the reduction of **5-methyl-6-nitro-1H-indazole** to 6-amino-5-methyl-1H-indazole using tin(II) chloride. This method is robust and widely used for nitro group reductions on aromatic systems.

Objective: To synthesize 6-amino-5-methyl-1H-indazole.

Materials:

- **5-methyl-6-nitro-1H-indazole** (1.0 eq)
- Tin(II) chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$) (approx. 4-5 eq)
- Concentrated Hydrochloric Acid (HCl)
- Ethanol (EtOH) or Ethyl Acetate (EtOAc)
- Saturated Sodium Bicarbonate (NaHCO_3) solution
- Sodium Sulfate (Na_2SO_4) or Magnesium Sulfate (MgSO_4)
- Round-bottom flask, magnetic stirrer, condenser, separatory funnel, Buchner funnel

Procedure:

- **Reaction Setup:** In a round-bottom flask, suspend **5-methyl-6-nitro-1H-indazole** (1.0 eq) in ethanol.
- **Reagent Addition:** Add tin(II) chloride dihydrate (4-5 eq) to the suspension.
- **Initiation:** Cool the flask in an ice bath and slowly add concentrated HCl dropwise. The reaction is exothermic.
- **Reaction:** After the initial exotherm subsides, attach a condenser and heat the mixture to reflux (typically 60-80°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

- **Workup - Quenching:** Cool the reaction mixture to room temperature and then pour it carefully over crushed ice.
- **Workup - Neutralization:** Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until the pH is basic (pH > 8). This will precipitate tin salts. Caution: CO₂ evolution.
- **Extraction:** Extract the aqueous slurry multiple times with a suitable organic solvent, such as ethyl acetate.
- **Drying and Concentration:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- **Purification:** The resulting crude solid can be purified by recrystallization or flash column chromatography on silica gel to yield the pure 6-amino-5-methyl-1H-indazole.

Validation: The identity and purity of the product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The melting point should also be determined and compared to literature values.

Commercial Availability and Suppliers

5-methyl-6-nitro-1H-indazole is available from various chemical suppliers, typically for research and development purposes. Purity and available quantities can vary.

Table 2: Selected Suppliers of **5-methyl-6-nitro-1H-indazole**

Supplier	Purity	Available Quantities (Example)
AK Scientific	Not specified	10g
Chemenu	97%	10g, 25g
Apolloscientific	95%	1g, 5g, 10g
Alichem	Not specified	25g
American Custom Chemicals Corp.	95%	5mg
BLD Pharm	Not specified	Inquire
TRC (Toronto Research Chemicals)	Not specified	10mg

Note: This list is not exhaustive and is based on publicly available data. Availability and pricing are subject to change. Data sourced from LookChem and BLD Pharm.^{[2][3]}

Conclusion

5-methyl-6-nitro-1H-indazole (CAS No. 72521-00-7) is a strategically important molecule in synthetic organic chemistry. Its value is not in its direct bioactivity but in its role as a versatile and adaptable building block. The presence of a reducible nitro group and a functionalizable indazole core provides chemists with a powerful platform for generating diverse libraries of complex molecules, particularly in the pursuit of novel therapeutics like kinase inhibitors. A clear understanding of its synthesis, reactivity, and commercial availability is essential for any research program looking to leverage the privileged indazole scaffold.

References

- **5-methyl-6-nitro-1H-indazole**. LookChem. [Link]
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